Phentolamine hydrochloride
Overview
Description
Synthesis Analysis
Phentolamine hydrochloride's synthesis involves several chemical reactions starting from imidazole derivatives. The process is complex, requiring precise control over reaction conditions to achieve the desired hydrochloride salt form of phentolamine. Unfortunately, the synthesis details are proprietary to pharmaceutical companies, and specific synthesis pathways are not extensively documented in public scientific literature. However, the general approach involves the introduction of an alkylation step to introduce the side chain, followed by the formation of the hydrochloride salt to increase its stability and solubility (Grabowska et al., 1990).
Molecular Structure Analysis
Phentolamine hydrochloride's molecular structure is characterized by the presence of an imidazole ring, which is essential for its alpha-blocking activity. The hydrochloride salt form enhances its solubility in water, making it more amenable for pharmaceutical formulations. The molecular interactions and stability of phentolamine hydrochloride have been analyzed through various techniques, including spectrophotometry and thin-layer chromatography, revealing insights into its degradation kinetics and stability under different conditions (Wang et al., 1988).
Chemical Reactions and Properties
Phentolamine hydrochloride undergoes hydrolysis in aqueous solutions, with the rate of hydrolysis varying with pH. The compound has been shown to be more stable at acidic pH levels, with thermodynamic parameters indicating a pH-dependent degradation process. Spectrophotometric methods have been developed for the quantitative assessment of its stability, demonstrating its sensitivity to environmental conditions (Grabowska et al., 1990).
Physical Properties Analysis
The physical properties of phentolamine hydrochloride, such as solubility, melting point, and stability, are critical for its pharmaceutical application. It has been found that phentolamine hydrochloride is relatively stable in propylene glycol- or polyethylene glycol 400-based solutions, and its degradation follows apparent first-order kinetics across a range of pH values. This stability is crucial for its formulation into injectable or oral medications (Wang et al., 1988).
Chemical Properties Analysis
Chemically, phentolamine hydrochloride is sensitive to light and temperature, with studies indicating a significant increase in degradation rate upon exposure to UV light. The compound's pKa has been determined to be around 9.55, indicating that it remains predominantly in its protonated form within the physiological pH range. The pH-rate profile of phentolamine hydrochloride suggests a minimum rate of degradation around pH 2.1, highlighting the importance of controlling environmental conditions to maintain its stability (Wang et al., 1988).
Scientific Research Applications
Analytical Methods in Pharmacology
Phentolamine hydrochloride, found in various salt forms, is analyzed through high-performance liquid chromatography. This method quantifies phentolamine irrespective of its salt form, providing accurate measurements essential for pharmacological studies (Webster, Lemmer, & Greenwald, 2003).
Therapeutic Uses Beyond Traditional Indications
Traditionally used in hypertensive crises, phentolamine has expanded applications. Research suggests its use in managing abdominal cancer pain and neuropathic pain, indicating its potential in pain management beyond its conventional scope (Suer & Abd-Elsayed, 2019).
Application in Erectile Dysfunction
Phentolamine has been explored as a potential therapy for erectile dysfunction due to its ability to increase arteriolar blood flow to the corpora cavernosa. This application highlights its role in managing sexual health disorders (Poulet et al., 2004).
Comparative Clinical Studies
In clinical comparisons, phentolamine has been evaluated against other drugs for treating chronic pulmonary heart failure, demonstrating its potential effectiveness and applicability in cardiac health (Tb Prevention, 2013).
Treatment of Phlebitis in Animal Studies
Phentolamine, in combination with other drugs, has shown effectiveness in treating phlebitis caused by drug extravasation in animal models. This suggests its role in addressing complications associated with intravenous drug administration (Zhuang & Peng, 2018).
Use in Dental Procedures
In dentistry, phentolamine has been studied for reversing soft-tissue anesthesia in endodontic patients. Its effectiveness in reducing the duration of anesthesia makes it a useful agent in dental care (Fowler et al., 2011).
Novel Formulations for Erectile Dysfunction
Innovative formulations of phentolamine have been developed for local therapy in erectile dysfunction. These studies focus on enhancing its mucosa permeability and evaluating its efficacy and safety, broadening its therapeutic applications (Zhang et al., 2014).
Safety And Hazards
Phentolamine hydrochloride is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .
Future Directions
Phentolamine hydrochloride is currently used to reverse numbness after oral and dental procedures, to prevent and control episodes of dangerously high blood pressure, to prevent and treat accidental injection of certain drugs under the skin, and also to diagnose a condition called pheochromocytoma . Future research may explore other potential uses of this compound.
properties
IUPAC Name |
3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJFGFQYKDAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-60-2 (Parent) | |
Record name | Phentolamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40223271 | |
Record name | Phentolamine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Phentolamine hydrochloride | |
CAS RN |
73-05-2 | |
Record name | Phentolamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phentolamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phentolamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phentolamine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phentolamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENTOLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86DRW83R1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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